6-Methyl-4-phenylbenzo[d]thiazol-2-amine
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Overview
Description
6-Methyl-4-phenylbenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of 6-Methyl-4-phenylbenzo[d]thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-nitroaniline with potassium thiocyanate, followed by the addition of a suitable methylating agent . The reaction conditions typically include heating and the use of solvents such as ethanol or methanol . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
Scientific Research Applications
6-Methyl-4-phenylbenzo[d]thiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes . In the case of its anti-inflammatory activity, the compound may inhibit the production of pro-inflammatory cytokines or block the action of cyclooxygenase enzymes .
Comparison with Similar Compounds
6-Methyl-4-phenylbenzo[d]thiazol-2-amine can be compared with other similar compounds, such as:
Benzothiazole: A parent compound with similar biological activities but lacking the methyl and phenyl substituents.
2-Aminobenzothiazole: Another related compound with a primary amine group at the C-2 position.
4-Phenylthiazole: Similar in structure but without the methyl group at the C-6 position.
The uniqueness of this compound lies in its specific substituents, which can significantly influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C14H12N2S |
---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
6-methyl-4-phenyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H12N2S/c1-9-7-11(10-5-3-2-4-6-10)13-12(8-9)17-14(15)16-13/h2-8H,1H3,(H2,15,16) |
InChI Key |
RYXLDSQZZQNSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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